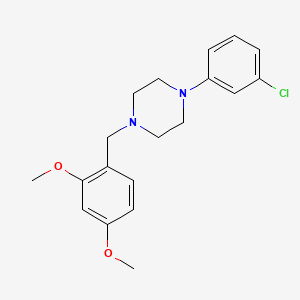
4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a synthetic compound that belongs to the thiazole family. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has potential applications in various scientific research fields. In medicine, this compound has been shown to possess antimicrobial, antifungal, and antitumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease. In agriculture, this compound has been studied for its ability to inhibit the growth of plant pathogens and pests. In material science, it has been investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, studies have suggested that this compound may exert its antimicrobial and antifungal effects by disrupting the cell membrane of microorganisms. It has also been suggested that this compound may inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one have been investigated in various studies. In one study, this compound was found to inhibit the growth of Candida albicans, a common fungal pathogen. In another study, it was shown to inhibit the growth of Escherichia coli, a common bacterial pathogen. Additionally, this compound has been shown to induce apoptosis in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in lab experiments include its potent antimicrobial, antifungal, and antitumor properties. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One direction is to investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its potential use in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 4-(3-ethoxy-4-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the condensation of 2-aminothiazole with 3-ethoxy-4-methoxybenzaldehyde and methylthioacetic acid in the presence of a catalyst such as acetic anhydride. The resulting product is then purified by recrystallization to obtain a high yield of pure compound.
Eigenschaften
IUPAC Name |
(4Z)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-4-18-12-8-9(5-6-11(12)17-2)7-10-13(16)20-14(15-10)19-3/h5-8H,4H2,1-3H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKBPXSFAVJHSF-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)SC(=N2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)SC(=N2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-ethoxy-4-methoxybenzylidene)-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5740435.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5740450.png)
![2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N'-(3,4-dihydro-1(2H)-naphthalenylidene)acetohydrazide](/img/structure/B5740457.png)




![3-(4-chlorophenyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5740499.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5740506.png)
![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740511.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5740521.png)
![N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740522.png)
![1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5740542.png)